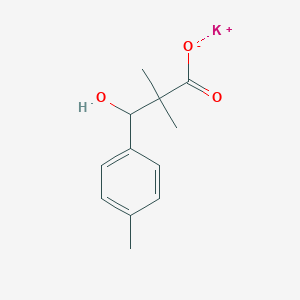![molecular formula C18H21ClO4 B4921187 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as SR-59230A, is a selective antagonist for the β3-adrenergic receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SR-59230A.
Wirkmechanismus
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a selective antagonist for the β3-adrenergic receptor. This receptor is found in adipose tissue, where it plays a role in the regulation of lipolysis and thermogenesis. By blocking the β3-adrenergic receptor, 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene inhibits the breakdown of triglycerides in adipose tissue, leading to decreased fat mobilization and increased energy expenditure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene have been extensively studied. In animal studies, 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been shown to decrease body weight, improve glucose tolerance, and increase insulin sensitivity. 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has also been shown to have potential anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene research include further exploration of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Additionally, studies on the potential use of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene in the treatment of cancer and neurological disorders are warranted. Further research is also needed to optimize the synthesis method and improve the solubility of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene for use in lab experiments.
In conclusion, 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a selective antagonist for the β3-adrenergic receptor that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of triglyceride breakdown in adipose tissue, leading to decreased fat mobilization and increased energy expenditure. While 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has advantages such as selectivity for the β3-adrenergic receptor, its low solubility in water can pose limitations in certain lab experiments. Further research is needed to explore its potential therapeutic applications and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the desired compound, 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been studied extensively for its potential therapeutic applications. It has been shown to have a potential role in the treatment of obesity, diabetes, and cardiovascular diseases. 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has also been studied for its potential use in the treatment of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAILIAKADNVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4921160.png)
![1-allyl-5-{[(4-methylpentyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921164.png)
![2-methoxy-N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4921170.png)
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)